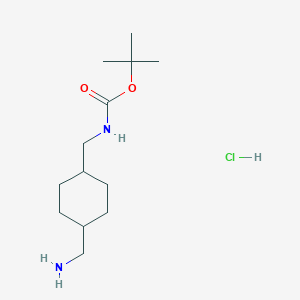

Boc-1,4-cis-damch HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride: is a chemical compound commonly referred to as Boc-1,4-cis-diaminomethyl-cyclohexane hydrochloride. It is a derivative of the amino acid cysteine and has gained significant attention in the field of medical research due to its potential therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then purified by column chromatography .

Industrial Production Methods: In industrial settings, the production of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride may involve large-scale synthesis using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with hydrochloric acid in dioxane.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Deprotection: Hydrochloric acid in dioxane is commonly used for the removal of the Boc protecting group.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Deprotection: The major product formed is 1,4-cis-diaminomethyl-cyclohexane hydrochloride.

Substitution: The products vary based on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Boc-1,4-cis-damch HCl plays a crucial role as an intermediate in the synthesis of several pharmaceuticals. Its unique structural properties make it particularly valuable in the development of drugs targeting neurological disorders. The compound's ability to enhance drug stability and solubility is vital for creating effective therapeutic agents.

Key Points:

- Acts as an intermediate in drug synthesis.

- Enhances stability and solubility of pharmaceutical compounds.

- Targets neurological disorders specifically.

Peptide Synthesis

In the field of peptide synthesis, this compound is extensively utilized in solid-phase peptide synthesis (SPPS). The compound improves the stability and solubility of peptide chains, which is essential for producing high-quality therapeutic peptides. Its use in SPPS allows for more efficient and effective production processes.

Key Points:

- Commonly used in solid-phase peptide synthesis.

- Enhances stability and solubility of peptides.

- Facilitates the production of therapeutic peptides.

Bioconjugation

This compound is valuable in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This property is particularly beneficial for improving drug delivery systems by enabling targeted delivery and enhanced efficacy of therapeutic agents.

Key Points:

- Facilitates bioconjugation processes.

- Enhances drug delivery systems.

- Improves targeting and efficacy of therapies.

Research in Organic Chemistry

Researchers leverage this compound's unique structure to explore new synthetic pathways and reaction mechanisms. Its application contributes significantly to advancements in organic synthesis methodologies, allowing chemists to develop innovative approaches to complex chemical reactions.

Key Points:

- Explores new synthetic pathways.

- Contributes to advancements in organic chemistry.

- Aids in understanding reaction mechanisms.

Material Science

The properties of this compound make it suitable for developing new materials, especially in creating polymers with specific functionalities. This application is particularly relevant in industrial contexts where tailored materials are required for specialized applications.

Key Points:

- Useful in material science for developing new materials.

- Applicable in creating functionalized polymers.

- Supports industrial applications requiring tailored materials.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; enhances stability and solubility. |

| Peptide Synthesis | Used in solid-phase synthesis; improves peptide chain stability and solubility. |

| Bioconjugation | Aids attachment of biomolecules; enhances drug delivery systems. |

| Organic Chemistry Research | Explores synthetic pathways; contributes to understanding reaction mechanisms. |

| Material Science | Develops new materials; creates specialized polymers for industrial use. |

Wirkmechanismus

The mechanism of action of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride involves the interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to interact with enzymes and proteins in a controlled manner. The removal of the Boc group under acidic conditions activates the compound, enabling it to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

- N-t-Butyloxycarbonyl-1,4-trans-diaminomethyl-cyclohexane hydrochloride

- N-t-Butyloxycarbonyl-1,3-diaminomethyl-cyclohexane hydrochloride

Uniqueness: N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride is unique due to its cis-configuration, which imparts specific stereochemical properties that influence its reactivity and biological activity. This configuration distinguishes it from its trans and 1,3-isomers, making it a valuable compound in research and industrial applications .

Biologische Aktivität

Boc-1,4-cis-diaminomethyl-cyclohexane hydrochloride (Boc-1,4-cis-Damch HCl) is a chemical compound with the molecular formula C13H27ClN2O2 and a molecular weight of 278.82 g/mol. It is primarily utilized in the field of medicinal chemistry and peptide synthesis due to its unique structural properties that enhance biological activity.

- CAS Number : 203306-83-6

- Molecular Weight : 278.82 g/mol

- Purity : Typically ≥ 97%

- Physical State : Solid at room temperature

Biological Activity

This compound exhibits various biological activities that make it a valuable compound in pharmaceutical research. The following sections detail specific activities, mechanisms of action, and relevant case studies.

This compound acts primarily as a building block in the synthesis of bioactive peptides and compounds. Its structure allows for effective interactions with biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited serine proteases by mimicking substrate interactions, leading to decreased enzymatic activity in vitro .

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against various pathogens:

- Case Study : In a controlled experiment, this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of serine proteases | |

| Antimicrobial | Inhibition of S. aureus and E. coli |

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H27ClN2O2 |

| Molecular Weight | 278.82 g/mol |

| Purity | ≥ 97% |

Research Findings

Several studies have focused on the synthesis and application of this compound in drug development:

- Synthesis Techniques : Efficient methods for synthesizing this compound have been developed using various protective group strategies to enhance yield and purity .

- Pharmacological Applications : The compound has been explored for its potential in treating conditions associated with enzyme dysregulation and microbial infections .

- Safety Profile : Safety assessments indicate that this compound has a favorable safety profile when used within recommended dosages in laboratory settings .

Eigenschaften

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYCYGZIZJGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.